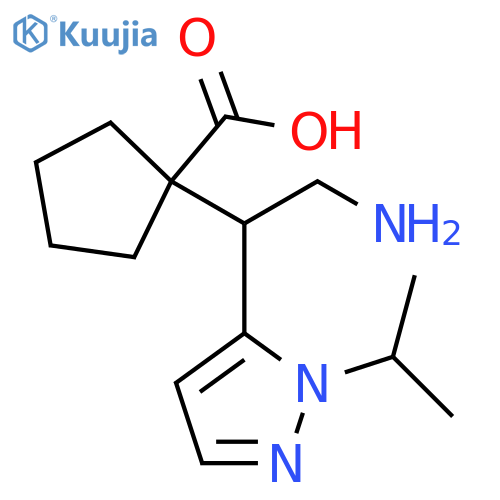

Cas no 2060060-16-2 (1-{2-amino-1-1-(propan-2-yl)-1H-pyrazol-5-ylethyl}cyclopentane-1-carboxylic acid)

1-{2-amino-1-1-(propan-2-yl)-1H-pyrazol-5-ylethyl}cyclopentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Cyclopentanecarboxylic acid, 1-[2-amino-1-[1-(1-methylethyl)-1H-pyrazol-5-yl]ethyl]-

- 1-{2-amino-1-1-(propan-2-yl)-1H-pyrazol-5-ylethyl}cyclopentane-1-carboxylic acid

-

- MDL: MFCD30487147

- インチ: 1S/C14H23N3O2/c1-10(2)17-12(5-8-16-17)11(9-15)14(13(18)19)6-3-4-7-14/h5,8,10-11H,3-4,6-7,9,15H2,1-2H3,(H,18,19)

- InChIKey: SFGPCUQZGXECTF-UHFFFAOYSA-N

- ほほえんだ: C1(C(C2N(C(C)C)N=CC=2)CN)(C(O)=O)CCCC1

1-{2-amino-1-1-(propan-2-yl)-1H-pyrazol-5-ylethyl}cyclopentane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-331268-5g |

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid |

2060060-16-2 | 5g |

$4143.0 | 2023-09-04 | ||

| Enamine | EN300-331268-0.25g |

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid |

2060060-16-2 | 0.25g |

$1315.0 | 2023-09-04 | ||

| Enamine | EN300-331268-10.0g |

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid |

2060060-16-2 | 10.0g |

$6144.0 | 2023-02-23 | ||

| Enamine | EN300-331268-0.05g |

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid |

2060060-16-2 | 0.05g |

$1200.0 | 2023-09-04 | ||

| Enamine | EN300-331268-0.1g |

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid |

2060060-16-2 | 0.1g |

$1257.0 | 2023-09-04 | ||

| Enamine | EN300-331268-10g |

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid |

2060060-16-2 | 10g |

$6144.0 | 2023-09-04 | ||

| Enamine | EN300-331268-0.5g |

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid |

2060060-16-2 | 0.5g |

$1372.0 | 2023-09-04 | ||

| Enamine | EN300-331268-2.5g |

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid |

2060060-16-2 | 2.5g |

$2800.0 | 2023-09-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048843-1g |

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid |

2060060-16-2 | 95% | 1g |

¥7049.0 | 2023-03-11 | |

| Enamine | EN300-331268-1.0g |

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid |

2060060-16-2 | 1g |

$0.0 | 2023-06-07 |

1-{2-amino-1-1-(propan-2-yl)-1H-pyrazol-5-ylethyl}cyclopentane-1-carboxylic acid 関連文献

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

1-{2-amino-1-1-(propan-2-yl)-1H-pyrazol-5-ylethyl}cyclopentane-1-carboxylic acidに関する追加情報

1-{2-amino-1-1-(propan-2-yl)-1H-pyrazol-5-ylethyl}cyclopentane-1-carboxylic acid: A Comprehensive Overview

The compound with CAS No 2060060-16-2, known as 1-{2-amino-1-1-(propan-2-yl)-1H-pyrazol-5-ylethyl}cyclopentane-1-carboxylic acid, is a fascinating molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopentane ring with a pyrazole moiety and an aminoethyl group. The pyrazole ring is a five-membered aromatic structure containing two nitrogen atoms, which contributes to the compound's stability and potential bioactivity. The cyclopentane carboxylic acid group adds further complexity to the molecule, potentially influencing its solubility and interaction with biological systems.

Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery. The presence of the pyrazole moiety in this compound makes it a promising candidate for various therapeutic applications. Pyrazoles are known for their ability to act as hydrogen bond donors and acceptors, which can enhance their binding affinity to target proteins. This property is particularly valuable in the development of small-molecule inhibitors for enzyme targets or receptor ligands.

The aminoethyl group attached to the pyrazole ring adds another layer of functionality to this compound. Amino groups are often involved in hydrogen bonding, which can play a critical role in molecular recognition and binding. This feature may contribute to the compound's ability to interact with biological targets, making it a potential lead compound for further optimization in drug design.

From a synthetic perspective, the construction of this compound involves a series of carefully planned reactions. The synthesis likely begins with the preparation of the pyrazole ring, followed by the introduction of the aminoethyl group and the cyclopentane carboxylic acid moiety. Recent advancements in catalytic asymmetric synthesis and click chemistry have provided new avenues for constructing such complex molecules with high efficiency and selectivity.

In terms of applications, this compound has shown potential in several areas. For instance, its ability to modulate enzyme activity suggests that it could be developed into a therapeutic agent for conditions such as inflammation or cancer. Additionally, its structural features make it a valuable tool for studying protein-ligand interactions, which is crucial for understanding disease mechanisms at a molecular level.

Recent research has also explored the pharmacokinetic properties of similar compounds, shedding light on their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is essential for determining whether this compound can be translated into a clinically relevant drug. Studies have shown that certain structural modifications can significantly improve bioavailability and reduce toxicity, highlighting the importance of iterative optimization in drug development.

The cyclopentane carboxylic acid group in this compound also raises interesting questions about its role in molecular recognition. Cyclopentane rings are known for their rigidity and stability, which can influence how molecules interact with their targets. This feature may be particularly advantageous in designing molecules that can adopt specific conformations required for binding to target proteins.

In conclusion, 1-{2-amino-1-1-(propan-2-yl)-1H-pyrazol-5-ylethyl}cyclopentane-1-carboxylic acid (CAS No 2060060-16-2) is a structurally complex molecule with significant potential in drug discovery and chemical research. Its unique combination of functional groups and structural features makes it a valuable subject for further investigation. As research continues to uncover new insights into its properties and applications, this compound may play an increasingly important role in advancing our understanding of molecular interactions and therapeutic development.

2060060-16-2 (1-{2-amino-1-1-(propan-2-yl)-1H-pyrazol-5-ylethyl}cyclopentane-1-carboxylic acid) 関連製品

- 1804498-25-6(2-Chloro-4-(methylthio)benzo[d]oxazole)

- 2639401-81-1(Ethyl 2-(3-aminocyclobutylidene)acetate)

- 2680840-15-5(tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate)

- 1429238-87-8(7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile)

- 393165-20-3(α-Chloro-4-fluorobenzaldoxime)

- 17252-77-6(n-Octane-d18)

- 1805413-78-8(2-Bromo-3-cyano-4-methoxybenzoic acid)

- 71406-81-0(4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine)

- 899999-38-3(1-(2,3-dimethylphenyl)-4-3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

- 2361645-29-4(4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride)